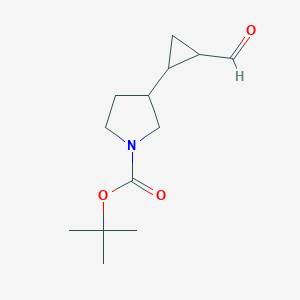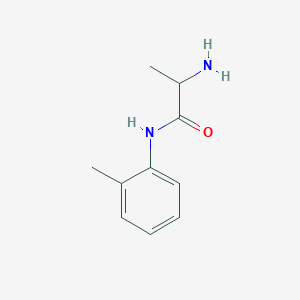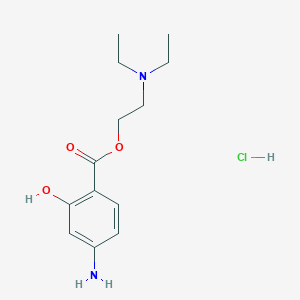
1-(Dimethylamino)-2-(benzylamino)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-2-(benzylamino)propane is an organic compound that features both dimethylamino and benzylamino functional groups attached to a propane backbone
Preparation Methods
The synthesis of 1-(Dimethylamino)-2-(benzylamino)propane can be achieved through several routes. One common method involves the reaction of benzylamine with 1-chloro-2-(dimethylamino)propane under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzylamine and 1-chloro-2-(dimethylamino)propane.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours.
Product Isolation: The product is then isolated by extraction and purified by distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Dimethylamino)-2-(benzylamino)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or benzylamino groups are replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Dimethylamino)-2-(benzylamino)propane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-2-(benzylamino)propane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
1-(Dimethylamino)-2-(benzylamino)propane can be compared with other similar compounds, such as:
3-Dimethylamino-1-propanol: This compound also features a dimethylamino group but has a hydroxyl group instead of a benzylamino group. It is used as a building block in pharmaceuticals.
N,N-Dimethylbenzylamine: This compound has a similar structure but lacks the propane backbone. It is used as a catalyst in polymerization reactions.
N-Benzyl-N-methylamine: This compound features a benzylamino group but only one methyl group. It is used in organic synthesis as a reagent.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-N-benzyl-1-N,1-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-11(10-14(2)3)13-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
InChI Key |
CEZLOCGLSSRNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)
![2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)

![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)


![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)
![7-methyl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12117040.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)

